Tropifexor (chemical name: (2_R_,5_S_)-5-[[2-(3-fluorophenyl)-3-[2-[[(2_S_)-tetrahydro-2-furanylmethyl]amino]-2-oxoethyl]-3_H_-imidazo[4,5-b]pyridin-6-yl]oxy]-2-(2,2,2-trifluoro-1,1-dimethylethyl)tetrahydro-3-furancarboxylic acid) [, ] is a potent, orally available, non-bile acid, selective agonist of the farnesoid X receptor (FXR) [, , , , ]. It is currently under investigation for the treatment of chronic liver diseases, including nonalcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC) [, , , , , ].
Tropifexor undergoes metabolic transformations primarily through oxidative pathways mediated by cytochrome P450 (CYP) enzymes, mainly CYP3A4 []. Glucuronidation by uridine 5'-diphospho-glucuronosyltransferase (UGT) 1A1 represents a minor metabolic pathway []. In vitro studies have revealed a concentration-dependent contribution of oxidation and glucuronidation to Tropifexor metabolism [].
Tropifexor exerts its therapeutic effects by acting as a potent and selective agonist of FXR [, , ]. FXR is a nuclear receptor primarily expressed in the liver and intestine that plays a crucial role in regulating bile acid synthesis, lipid metabolism, glucose homeostasis, and inflammation [, , , ]. Activation of FXR by Tropifexor leads to the modulation of downstream target genes involved in these processes, ultimately resulting in beneficial effects in liver diseases such as NASH and PBC [, , , , , , , ]. This modulation of FXR activity by Tropifexor contributes to its therapeutic potential in treating cholestatic liver diseases and NASH.
Nonalcoholic Steatohepatitis (NASH): Preclinical studies have demonstrated the efficacy of Tropifexor in reducing steatohepatitis, fibrosis, and inflammation in rodent models of NASH [, , , ]. Clinical trials are currently underway to evaluate its safety and efficacy in patients with NASH [, , , , ].
Primary Biliary Cholangitis (PBC): Tropifexor has shown promising results in reducing cholestasis and improving liver function in preclinical models of PBC [, ]. Clinical trials are ongoing to assess its therapeutic potential in PBC patients [, ].
Primary Bile Acid Diarrhea (PBAD): In a randomized controlled trial, Tropifexor demonstrated efficacy in slowing ascending colon emptying, suggesting therapeutic potential for PBAD [, ]. Further research is needed to assess its impact on stool frequency in this patient population.
Other Liver Diseases: Research suggests that Tropifexor may have therapeutic potential in other liver diseases, such as experimental obstructive jaundice, where it was shown to reduce liver damage in rats [].
SARS-CoV-2 Papain-like Protease Inhibition: Drug-repurposing screening efforts have identified Tropifexor as a potential inhibitor of the SARS-CoV-2 papain-like protease (PLpro) [, ]. While in early stages, this finding suggests possible antiviral applications of Tropifexor.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9